molecular formula C4H9NO3 B1584372 Methyl 2-amino-3-hydroxypropanoate CAS No. 2104-89-4

Methyl 2-amino-3-hydroxypropanoate

Cat. No.: B1584372
CAS No.: 2104-89-4
M. Wt: 119.12 g/mol
InChI Key: ANSUDRATXSJBLY-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-hydroxypropanoate is a chemical compound with the molecular formula C4H9NO3. It is also known as methyl serinate or serine methyl ester. This compound is a derivative of serine, an amino acid, and is characterized by the presence of an amino group, a hydroxyl group, and a methyl ester group. It is commonly used in various chemical and biological research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-3-hydroxypropanoate can be synthesized through several methods. One common synthetic route involves the esterification of serine with methanol in the presence of an acid catalyst. The reaction typically proceeds as follows:

    Esterification: Serine is reacted with methanol in the presence of a strong acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to yield this compound.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of biocatalysts, such as enzymes, can enhance the selectivity and efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 2-amino-3-oxopropanoate.

    Reduction: The compound can be reduced to form this compound hydrochloride.

    Substitution: The amino group can undergo nucleophilic substitution reactions with various electrophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Methyl 2-amino-3-oxopropanoate.

    Reduction: this compound hydrochloride.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 2-amino-3-hydroxypropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to amino acid metabolism and enzyme kinetics.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: this compound is used in the production of biodegradable polymers and other materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-hydroxypropanoate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in amino acid metabolism. The compound’s hydroxyl and amino groups allow it to participate in hydrogen bonding and other interactions, influencing its reactivity and function.

Comparison with Similar Compounds

Methyl 2-amino-3-hydroxypropanoate can be compared with other similar compounds, such as:

    Methyl 2-amino-3-hydroxybutanoate: This compound has an additional methyl group on the carbon chain, which can affect its reactivity and properties.

    This compound hydrochloride: The hydrochloride salt form of the compound, which has different solubility and stability characteristics.

    Methyl 2-amino-3-oxopropanoate: An oxidized derivative with a carbonyl group instead of a hydroxyl group.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-amino-3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-8-4(7)3(5)2-6/h3,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSUDRATXSJBLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60329047
Record name Methyl 2-amino-3-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60329047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2104-89-4
Record name Methyl 2-amino-3-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60329047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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